1-Methylcyclopropanamine

描述

Significance of the Cyclopropyl (B3062369) Moiety in Organic Chemistry

The cyclopropane (B1198618) ring, a three-membered carbocycle, is the smallest possible cycloalkane. Its bond angles of approximately 60° deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial ring strain. longdom.org This inherent strain endows the cyclopropyl group with unique electronic properties, often described as having partial double-bond character. Consequently, molecules containing a cyclopropyl moiety exhibit enhanced reactivity and distinct conformational preferences compared to their acyclic or larger-ring counterparts. longdom.org In medicinal chemistry, the incorporation of a cyclopropane ring can lead to improvements in metabolic stability, binding affinity, and membrane permeability of drug candidates. researchgate.net The rigid nature of the ring can also lock a molecule into a specific conformation, which can be crucial for its interaction with biological targets. ontosight.ai

Overview of Cyclopropylamine (B47189) Derivatives as Building Blocks in Synthesis

Cyclopropylamine and its derivatives are highly sought-after building blocks in organic synthesis. longdom.org The combination of the strained cyclopropane ring and the reactive amine group provides a versatile platform for a wide array of chemical transformations. longdom.org These compounds serve as key intermediates in the preparation of a diverse range of molecules, including pharmaceuticals and agrochemicals. longdom.orglookchem.com The synthesis of optically active cyclopropylamines is of particular importance, as chirality often plays a critical role in the biological activity of molecules. acs.org Various synthetic methods, including asymmetric cyclopropanation, have been developed to access these valuable chiral building blocks in high enantiomeric purity. acs.org

Positioning of 1-Methylcyclopropanamine within the Cyclopropylamine Class

This compound is a primary amine that features a methyl group attached to the same carbon atom of the cyclopropane ring as the amino group. This substitution pattern distinguishes it from other cyclopropylamines and influences its chemical properties and reactivity. The presence of the methyl group can introduce steric hindrance, affecting the accessibility of the amine's lone pair of electrons and potentially altering the molecule's interaction with other reagents or biological targets. This compound serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in both the pharmaceutical and agrochemical industries. lookchem.com Its hydrochloride salt is often used in laboratory settings due to its increased water solubility. lookchem.com

Structure

3D Structure

属性

IUPAC Name |

1-methylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4(5)2-3-4/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXAWSAKJABKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469999 | |

| Record name | 1-METHYLCYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-83-0 | |

| Record name | 1-Methylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-METHYLCYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 Methylcyclopropanamine

Chemical Structure and Molecular Formula

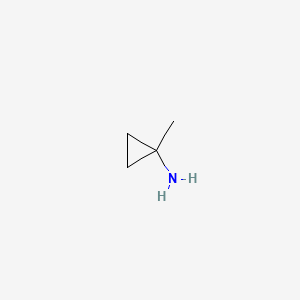

The chemical structure of this compound consists of a cyclopropane (B1198618) ring with a methyl group and an amino group attached to the same carbon atom.

Molecular Formula: C₄H₉N nih.gov

IUPAC Name: 1-methylcyclopropan-1-amine nih.gov

CAS Number: 22936-83-0 nih.gov

Alternative and Emerging Synthetic Routes

Large-Scale Synthesis Considerations

Molecular Weight and Other Physical Constants

The physical properties of this compound are summarized in the table below. The data for the hydrochloride salt is also included for comparison, as this form is commonly used.

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 71.12 g/mol nih.gov | 107.58 g/mol lookchem.com |

| Boiling Point | Not available | 112 °C at 760 mmHg lookchem.com |

| Melting Point | Not available | 204-205 °C lookchem.com |

| Flash Point | Not available | 21.5 °C lookchem.com |

| Physical Form | Not available | Solid sigmaaldrich.com |

This is an interactive table. Click on the headers to sort the data.

Synthesis and Manufacturing of 1 Methylcyclopropanamine

Common Synthetic Routes

One common approach to synthesizing this compound involves the nucleophilic substitution of a suitable precursor, such as 1-chloro-1-methylcyclopropane, with ammonia (B1221849). vulcanchem.com

Reaction: 1-Chloro-1-methylcyclopropane + NH₃ → this compound + HCl vulcanchem.com

Another strategy involves the Hofmann rearrangement of a cyclopropyl (B3062369) amide, which can be induced electrochemically. researchgate.net This method provides a practical route to cyclopropylamines from their corresponding amides. researchgate.net

Synthesis of Novel Drug Candidates

Key Reagents and Catalysts

The choice of reagents and catalysts is crucial for the efficient synthesis of this compound. For instance, in the synthesis from 1-chloro-1-methylcyclopropane, ammonia acts as the nucleophile. vulcanchem.com In other cyclopropanation reactions, transition metal catalysts, such as those based on rhodium or ruthenium, are often employed to facilitate the formation of the cyclopropane ring from alkenes and diazo compounds. acs.orgwgtn.ac.nz

Chemical Reactivity and Key Reactions

N-Functionalization Reactions

The primary amine group of this compound is nucleophilic and can readily undergo a variety of N-functionalization reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions are fundamental for incorporating the 1-methylcyclopropyl moiety into larger and more complex molecular structures.

Selectivity Enhancement

Use in Coupling Reactions

This compound can participate in various coupling reactions, which are essential for the construction of carbon-nitrogen bonds in the synthesis of pharmaceuticals and other fine chemicals. The unique steric and electronic properties of the 1-methylcyclopropyl group can influence the outcome of these reactions.

Applications in Medicinal Chemistry

Role as a Key Intermediate in Drug Synthesis

1-Methylcyclopropanamine and its derivatives are utilized as key intermediates in the synthesis of a wide range of pharmaceutical compounds. lookchem.com For example, it is a building block in the development of inhibitors for enzymes such as poly(ADP-ribose) glycohydrolase (PARG) and protein kinase R-like endoplasmic reticulum kinase (PERK), which are targets for cancer therapy. lookchem.com

Optimization of Potency and Selectivity

Contribution to Bioactivity of Target Molecules

The incorporation of the 1-methylcyclopropyl group can enhance the biological activity of a molecule. Its rigid structure can help to optimize the binding of a drug to its target protein. ontosight.ai Furthermore, the cyclopropyl (B3062369) ring can improve the metabolic stability of a drug by blocking sites that are susceptible to metabolism.

Applications in Agrochemical Synthesis

Use as a Building Block for Pesticides and Herbicides

This compound hydrochloride is used in the production of pesticides and herbicides. lookchem.com Its chemical properties are leveraged to enhance the efficacy of these agrochemical products. lookchem.com

Examples of Agrochemicals Incorporating the 1-Methylcyclopropylamine Moiety

While specific commercial agrochemicals containing the 1-methylcyclopropylamine moiety are not detailed in the provided search results, the use of cyclopropylamine (B47189) derivatives in the formulation of herbicides, fungicides, and insecticides is well-established. longdom.org The unique properties of the cyclopropyl (B3062369) ring contribute to the biological activity and stability of these crop protection agents. longdom.org

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing 1-Methylcyclopropanamine, and how can purity be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on cyclopropane ring protons (δ ~0.5–1.5 ppm) and amine protons (δ ~1.5–2.5 ppm). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection should verify purity (>98%) by identifying trace impurities. Elemental analysis (C, H, N) validates molecular formula consistency (C₄H₉N) . For novel derivatives, high-resolution mass spectrometry (HRMS) is essential.

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer : Key parameters include:

- Cyclopropanation : Use [2+1] cycloaddition with methylene transfer reagents (e.g., CH₂N₂) under controlled temperatures (−10°C to 25°C) to minimize side reactions.

- Amine functionalization : Reductive amination or Gabriel synthesis with cyclopropane-containing precursors.

- Catalysts : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, optimizing pressure (1–3 atm H₂) and solvent polarity (e.g., ethanol/THF mixtures).

Document reaction conditions (time, pH, solvent ratios) in supplementary materials to ensure reproducibility .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as cyclopropane rings are prone to ring-opening under acidic conditions. Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (cyclopropane angle ~60°) and amine nucleophilicity. Molecular dynamics simulations (MD) assess solvent interactions. Validate predictions with experimental kinetic data (e.g., Arrhenius plots for reaction rates). Open-access tools like Gaussian or ORCA are recommended .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response curves : Use standardized assays (e.g., enzyme inhibition, cell viability) with triplicate measurements and positive/negative controls (e.g., IC₅₀ values for reference compounds).

- Data normalization : Account for batch-to-batch variability using internal standards (e.g., housekeeping genes in qPCR).

- Meta-analysis : Apply statistical models (ANOVA, Tukey’s HSD) to reconcile disparities across studies. Public repositories like PubChem BioAssay provide comparative datasets .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing ethical and methodological challenges?

- Methodological Answer :

- Animal models : Use Sprague-Dawley rats or C57BL/6 mice with ethical approval (IACUC protocols). Administer via oral gavage or IV (dose range: 10–100 mg/kg).

- Sampling : Collect plasma at timed intervals (0.5–24 hrs) for LC-MS/MS analysis of metabolites.

- Compliance : Adhere to ARRIVE guidelines for reporting and submit raw data to FAIR-aligned repositories .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Multivariate regression (e.g., PLS or Random Forest) identifies key descriptors (logP, polar surface area). Use cheminformatics software (e.g., Schrödinger’s QikProp) to generate 3D-QSAR models. Cross-validate with leave-one-out (LOO) or k-fold methods. Share code via GitHub or Zenodo .

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses?

- Methodological Answer :

- Step-by-step protocols : Include exact quantities, reaction monitoring (TLC/Rf values), and purification details (column chromatography gradients).

- Supplementary files : Upload NMR/FTIR spectra, chromatograms, and crystallographic data (if applicable) in CIF format.

Follow guidelines from Medicinal Chemistry Research for compound characterization .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。